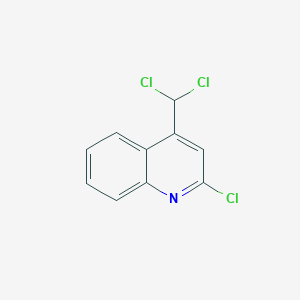

2-Chloro-4-(dichloromethyl)quinoline

Description

Properties

CAS No. |

79325-34-1 |

|---|---|

Molecular Formula |

C10H6Cl3N |

Molecular Weight |

246.5 g/mol |

IUPAC Name |

2-chloro-4-(dichloromethyl)quinoline |

InChI |

InChI=1S/C10H6Cl3N/c11-9-5-7(10(12)13)6-3-1-2-4-8(6)14-9/h1-5,10H |

InChI Key |

KTTILQJFNGXGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Chloro-4-(dichloromethyl)quinoline with analogs:

Key Observations :

- Lipophilicity: The dichloromethyl group enhances lipophilicity compared to non-halogenated analogs, which may improve membrane permeability in biological systems.

- Steric Effects : Bulky substituents like -C₆H₄OCH₃ () reduce steric accessibility compared to smaller groups like -CHCl₂ .

Q & A

Q. Q1. What are the established synthetic routes for 2-Chloro-4-(dichloromethyl)quinoline, and how do reaction conditions influence yield and purity?

A1. The synthesis of quinoline derivatives typically involves multi-step reactions, such as cyclization of substituted anilines with carbonyl compounds or halogenation of precursor quinolines. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be functionalized via nucleophilic substitution or coupling reactions to introduce chloro and dichloromethyl groups . Key factors include:

- Temperature control : Elevated temperatures (e.g., 343 K) are critical for cyclization but may lead to side reactions if not carefully monitored .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while THF is preferred for alkali metal-mediated steps .

- Purification : Recrystallization from chloroform or acetone improves purity, as seen in similar quinoline derivatives .

Q. Q2. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?

A2. Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and electron environments .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planar quinoline systems with deviations <0.03 Å) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental analysis : Validates purity (>97% via GC or HPLC), as standardized in catalog entries for related compounds .

Q. Q3. What preliminary biological assays are recommended to assess the pharmacological potential of this compound?

A3. Initial screening should include:

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi, following protocols for similar chlorinated quinolines .

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the dichloromethyl group’s electrophilic properties .

Advanced Research Questions

Q. Q4. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays) be systematically addressed?

A4. Contradictions often arise from methodological variability. To resolve these:

- Standardize protocols : Use harmonized cell culture conditions (e.g., passage number, serum concentration) and replicate assays across independent labs .

- Mechanistic follow-ups : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding affinity .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability, as per clinical research guidelines .

Q. Q5. What strategies optimize the quinoline scaffold to enhance bioactivity while minimizing off-target effects?

A5. Rational design approaches include:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance metabolic stability, as seen in 4-chloro-8-(trifluoromethyl)quinoline .

- Hybrid molecules : Conjugate with triazoles or sulfonamides to exploit synergistic mechanisms, as demonstrated in quinoline-triazole derivatives .

- Computational modeling : Use DFT (density functional theory) to predict binding conformations and ADMET properties .

Q. Q6. How can researchers design experiments to elucidate the mechanism of action of this compound in antimicrobial contexts?

A6. Mechanistic studies require:

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated pathogens .

- Proteomic analysis : SILAC (stable isotope labeling by amino acids) to track protein expression changes .

- Resistance induction : Serial passaging in sub-inhibitory concentrations to identify mutation hotspots via whole-genome sequencing .

Q. Q7. What are the best practices for ensuring reproducibility in multi-step syntheses of halogenated quinolines?

A7. Critical steps include:

Q. Q8. How should researchers integrate theoretical frameworks (e.g., QSAR) into the study of this compound derivatives?

A8. Apply QSAR (quantitative structure-activity relationship) models by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.